molecular formula C18H20N2O4S2 B14966910 N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B14966910
M. Wt: 392.5 g/mol
InChI Key: CJYLJCDTGOSAHX-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazepine core through a cyclization reaction, followed by the introduction of methanesulfonyl and methylsulfanyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide can produce primary or secondary amines.

Scientific Research Applications

5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound used as a reagent in organic synthesis.

    Methylsulfonylmethane (MSM): A sulfur-containing compound with anti-inflammatory properties.

    Benzoxazepine derivatives: A class of compounds with diverse biological activities.

Uniqueness

5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its ability to interact with various biological targets also makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S2/c1-25-17-10-6-3-7-13(17)19-18(21)16-11-12-20(26(2,22)23)14-8-4-5-9-15(14)24-16/h3-10,16H,11-12H2,1-2H3,(H,19,21)

InChI Key

CJYLJCDTGOSAHX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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